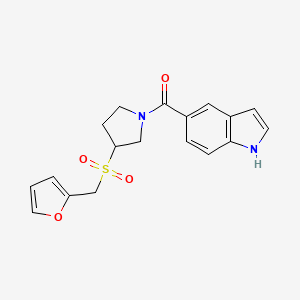

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone

Description

The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone features a unique hybrid structure combining a pyrrolidine ring modified with a sulfonyl-furan moiety and a 1H-indol-5-yl methanone group. Its molecular formula is C19H18N2O4S (calculated molecular weight: 378.42 g/mol). Such structural features are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or metabolic disorders .

Properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(1H-indol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-18(14-3-4-17-13(10-14)5-7-19-17)20-8-6-16(11-20)25(22,23)12-15-2-1-9-24-15/h1-5,7,9-10,16,19H,6,8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTRWUAMOXTDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, pyrrolidine, and indole-5-carboxylic acid.

Step 1 Formation of Furan-2-ylmethyl Sulfone: Furan-2-carbaldehyde is reacted with a sulfonylating agent like methanesulfonyl chloride in the presence of a base such as triethylamine to form

Biological Activity

The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , featuring a furan ring, a pyrrolidine moiety, and a sulfonyl group. These functional groups are believed to play significant roles in the compound's interactions with biological targets, influencing its pharmacological properties.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric modulation. The presence of the indole structure suggests possible interactions with serotonin receptors or other neuroactive targets.

Biological Activity and Therapeutic Potential

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Below is a summary of relevant findings:

Case Studies

- Anticancer Efficacy : In a study evaluating indole derivatives, one compound exhibited a 73.9% reduction in tumor growth in an A375 murine melanoma xenograft model without significant weight loss . This highlights the potential of structurally related compounds in cancer therapy.

- Enzyme Inhibition : Research on similar sulfonamide compounds indicated effective inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses, suggesting that this compound could also exhibit similar properties if tested .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound

- Synthesis : Likely involves sulfonylation of a pyrrolidine intermediate using furfuryl sulfonyl chloride, followed by coupling with 1H-indole-5-carbonyl chloride. Analogous methods are described for sulfonyl-containing indole derivatives (e.g., phenylsulfonyl-indole compounds in ) .

- Key Groups: Pyrrolidine sulfonyl (conformational flexibility), furan-2-ylmethyl (electron-rich heterocycle), and indol-5-yl methanone (planar aromatic system).

Analog 1 : (±)-(7-(Furan-2-ylmethyl)-5-methoxy-...methanone ()**

- Structure: Combines a furan-2-ylmethyl group with a methanoazocino-indole scaffold and a pyridinyl methanone.

- Synthesis : Uses methane sulfonyl chloride and furfuryl alcohol, similar to sulfonation steps in the target compound’s presumed route .

Analog 2 : 3-(Furan-3-yl)-1-(phenylsulfonyl)-1H-indol-5-ol ()**

- Structure : Phenylsulfonyl group replaces pyrrolidine sulfonyl; furan-3-yl instead of furan-2-ylmethyl.

- Synthesis : Sulfonylation of indole precursors with phenylsulfonyl chloride, followed by furan coupling .

Analog 3 : [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone ()**

- Structure: Pyridin-3-yl methanone linked to indol-3-yl via a dihydropyrazole ring.

- Synthesis : Condensation of chalcones with nicotinic acid hydrazide, differing from the target’s sulfonylation approach .

Physicochemical Properties

Q & A

Q. What computational tools predict the compound’s interaction with membrane transporters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.